

¹H NMR spectrum of 4-(1-Hydroxyethyl)benzoic acid

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Compound of Interest

Compound Name: **4-(1-Hydroxyethyl)benzoic acid**

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An In-Depth Technical Guide to the ¹H NMR Spectrum of **4-(1-Hydroxyethyl)benzoic Acid**

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative in Modern Chemistry

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and known compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of **4-(1-Hydroxyethyl)benzoic acid**, a versatile chiral building block in organic synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#) We will move from theoretical principles and spectral prediction to the practicalities of data acquisition and processing, offering field-proven insights into the causality behind each analytical step.

The molecule itself, **4-(1-Hydroxyethyl)benzoic acid**, possesses several key structural features—a carboxylic acid, a chiral benzylic alcohol, and a 1,4-disubstituted aromatic ring—that give rise to a rich and informative proton NMR spectrum. Understanding this spectrum is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the characterization of derivatives in drug development pipelines.

Part 1: Theoretical Framework and Spectral Prediction

Before stepping into the laboratory, a robust theoretical analysis allows us to predict the spectrum, forming a hypothesis that we will then confirm experimentally. This predictive approach is a self-validating system; a match between prediction and result provides a high degree of confidence in the structural assignment.

The structure of **4-(1-Hydroxyethyl)benzoic acid** contains five distinct proton environments, which will translate into five unique signals in the ^1H NMR spectrum.

Molecular Structure:

Caption: Structure of **4-(1-Hydroxyethyl)benzoic acid**.

Chemical Shift (δ) Analysis

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

- Carboxylic Acid Proton (Ha): This is the most deshielded proton, with its signal appearing far downfield. This is due to the strong electron-withdrawing nature of the adjacent carbonyl group and extensive hydrogen bonding.^{[4][5][6]} Its chemical shift is highly dependent on solvent and concentration.^[5]
- Aromatic Protons (Hb, Hc): The benzene ring has two substituents in a 1,4- (or para) arrangement. The carboxylic acid group is electron-withdrawing, deshielding the ortho protons (Hc). The hydroxyethyl group is weakly electron-donating, shielding its ortho protons (Hb). This results in two distinct signals for the aromatic protons.
- Methine Proton (Hd): This proton is on a carbon attached to both the aromatic ring (a benzylic position) and a hydroxyl group. Both groups are deshielding, shifting its signal significantly downfield relative to a simple alkyl proton.
- Methyl Protons (He): These protons are adjacent to the chiral center and are shifted downfield from a typical methyl signal (~0.9 ppm) due to the proximity of the electronegative

hydroxyl group.

- Hydroxyl Proton (Hf): Similar to the carboxylic acid proton, the chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In many solvents, its signal is broad.

Spin-Spin Coupling (J-Coupling) and Multiplicity

Spin-spin coupling, or J-coupling, is the through-bond interaction between neighboring non-equivalent protons, causing signals to split into multiple lines (multiplicity).[7][8] The multiplicity is predicted by the $n+1$ rule, where ' n ' is the number of equivalent neighboring protons.

- Aromatic Protons (Hb, Hc): The protons Hb are adjacent to Hc, and vice versa. Therefore, the signal for Hb will be split into a doublet by Hc, and the signal for Hc will be split into a doublet by Hb. This creates a characteristic "AA'BB'" system, which often appears as two distinct doublets for para-substituted rings. The coupling constant between them is a typical ortho-coupling ($^3J_{HH}$).[9]
- Methine and Methyl Protons (Hd, He): The methine proton (Hd) has three equivalent neighbors on the methyl group. Following the $n+1$ rule ($3+1=4$), its signal will be a quartet. The three methyl protons (He) have one neighbor, the methine proton. Their signal will therefore be a doublet ($1+1=2$). A key principle of NMR is that the coupling constant is mutual: the J-value measured from the quartet splitting will be identical to that of the doublet, confirming their connectivity.[10]
- Exchangeable Protons (Ha, Hf): The carboxylic acid and hydroxyl protons typically undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This exchange averages out the coupling interactions, and they are almost always observed as broad singlets.[11]

Predicted 1H NMR Data Summary

The following table summarizes the predicted spectral parameters.

Proton Label	Chemical Environment	Predicted δ (ppm)	Predicted Multiplicity	Coupling Constant (J)	Integration
Ha	-COOH	12.0 - 13.0	Singlet (broad)	-	1H
Hc	Aromatic (ortho to -COOH)	~8.0	Doublet	$^3\text{JHH} \approx 8$ Hz	2H
Hb	Aromatic (ortho to -CHOH)	~7.5	Doublet	$^3\text{JHH} \approx 8$ Hz	2H
Hd	-CH(OH)CH ₃	~4.9	Quartet	$^3\text{JHH} \approx 6.5$ Hz	1H
Hf	-OH	2.0 - 5.0 (variable)	Singlet (broad)	-	1H
He	-CH(OH)CH ₃	~1.5	Doublet	$^3\text{JHH} \approx 6.5$ Hz	3H

Note: Chemical shifts are highly solvent-dependent. These predictions are based on typical values in a solvent like DMSO-d₆.

Chirality Considerations

The methine carbon (C8) is a stereocenter, making **4-(1-Hydroxyethyl)benzoic acid** a chiral molecule. While this specific molecule does not contain diastereotopic protons (which would require a CH₂ group adjacent to the chiral center), the presence of chirality is a crucial consideration.[\[12\]](#)[\[13\]](#)[\[14\]](#) If analyzing a chiral derivative or using a chiral solvent, enantiomers can sometimes be distinguished by NMR.[\[15\]](#)

Part 2: Experimental Protocol for Spectrum Acquisition

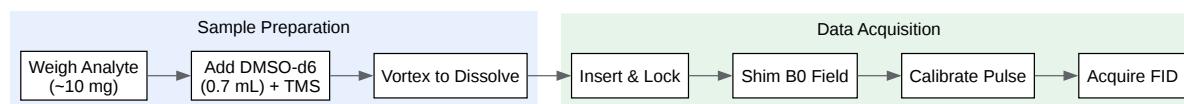
A reliable protocol is a self-validating system. Each step is designed to minimize artifacts and produce a spectrum that accurately reflects the molecular structure. Adherence to established standards is critical for reproducibility.[\[16\]](#)

Step-by-Step Methodology

- Sample Preparation:
 - Analyte Weighing: Accurately weigh approximately 5-10 mg of **4-(1-Hydroxyethyl)benzoic acid**. For quantitative analysis (qNMR), this weight must be recorded to four decimal places using a calibrated analytical balance.[\[17\]](#)
 - Solvent Choice: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
 - Causality: DMSO-d₆ is a polar aprotic solvent that readily dissolves the analyte. Crucially, its residual proton signal does not obscure analyte signals, and it forms strong hydrogen bonds with the -OH and -COOH protons, slowing their exchange rate. This allows them to be observed as distinct, albeit broad, signals. Using CDCl₃ can lead to rapid exchange with trace D₂O, causing these signals to disappear.[\[4\]](#)[\[11\]](#)
 - Internal Standard: Add a small amount (e.g., 1% v/v) of tetramethylsilane (TMS).
 - Causality: TMS is chemically inert and provides a sharp singlet at a defined 0.00 ppm, serving as the primary reference for the chemical shift scale.[\[18\]](#)
 - Solubilization: Transfer the weighed solid and solvent to a clean, dry 5 mm NMR tube. Cap the tube and vortex or sonicate gently until the solid is completely dissolved.
- Instrument Setup and Calibration (e.g., on a 400 MHz Spectrometer):
 - Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the DMSO-d₆, stabilizing the magnetic field.
 - Shimming: Perform an automated or manual shimming procedure.
 - Causality: Shimming adjusts the homogeneity of the magnetic field across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks and high resolution, which is essential for accurate coupling constant measurements.

- Pulse Calibration: Determine the 90° pulse width (pw90).
 - Causality: This ensures the radiofrequency pulse provides the maximum signal intensity for a single scan, which is vital for sensitivity and for the proper execution of more complex NMR experiments.[16]
- Data Acquisition:
 - Experiment Selection: Choose a standard 1D proton acquisition experiment.
 - Parameter Setting:
 - Spectral Width: Set to ~16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.
 - Number of Scans (NS): Set to 8 or 16. This is usually sufficient for a sample of this concentration.
 - Relaxation Delay (D1): Set to 5 seconds.
 - Causality: A sufficiently long relaxation delay allows all protons to return to their equilibrium state before the next pulse. A short delay can lead to signal saturation, especially for protons with long relaxation times, making integration values inaccurate. This is a critical parameter for any quantitative work.
 - Acquisition: Start the experiment. The instrument will collect the Free Induction Decay (FID) data.

Experimental Workflow Diagram



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Caption: Workflow for ^1H NMR sample preparation and data acquisition.

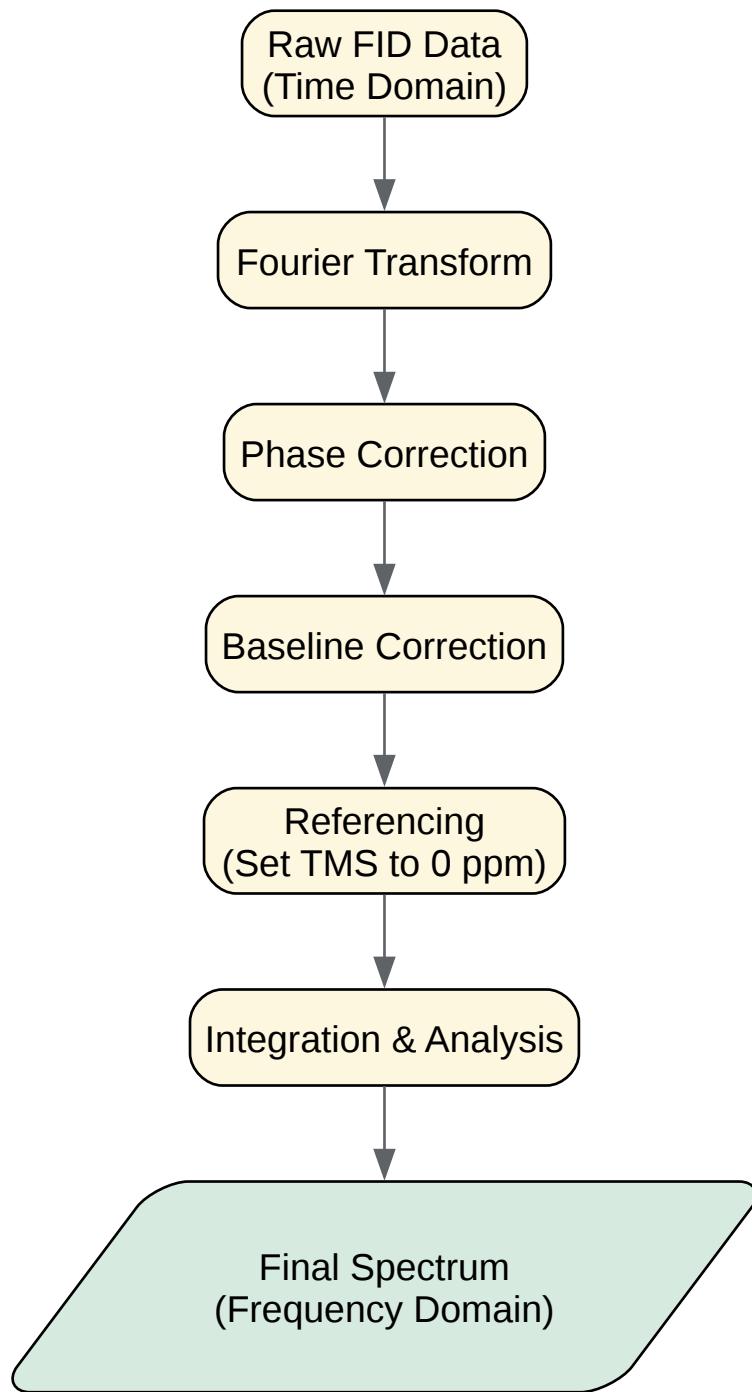
Part 3: Data Processing and Spectrum Analysis

The raw data (FID) acquired by the spectrometer must be mathematically processed to generate the final, interpretable spectrum.[19][20] Modern NMR software automates much of this, but understanding the steps is crucial for troubleshooting and ensuring data integrity.

Data Processing Workflow

- Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum.
- Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape (pointing upwards from a flat baseline).
- Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.
- Referencing: The chemical shift axis is calibrated by setting the TMS signal to exactly 0.00 ppm.
- Integration: The area under each signal is calculated. These areas are proportional to the number of protons giving rise to the signal. The values are normalized, typically by setting the smallest, well-defined signal (like the methine quartet) to 1.
- Peak Picking: The precise frequency (in Hz) and chemical shift (in ppm) of each line in the multiplets are determined. This allows for the accurate calculation of coupling constants.

Data Processing Diagram



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Caption: Standard workflow for processing raw NMR data.

Analysis of the Interpreted Spectrum

Upon processing, the spectrum of **4-(1-Hydroxyethyl)benzoic acid** in DMSO-d₆ would show:

- δ 12.9 ppm (broad singlet, 1H): Unequivocally assigned to the carboxylic acid proton (Ha). Its broadness is characteristic of an exchangeable proton.
- δ 7.95 ppm (doublet, 2H): Assigned to the aromatic protons ortho to the -COOH group (Hc). The downfield shift is consistent with the electron-withdrawing effect of the carboxylic acid. The splitting ($J \approx 8.2$ Hz) is due to coupling with Hb.
- δ 7.45 ppm (doublet, 2H): Assigned to the aromatic protons ortho to the -CH(OH) group (Hb). They are upfield relative to Hc. The coupling constant is identical ($J \approx 8.2$ Hz), confirming the para-substitution pattern.
- δ 5.40 ppm (broad singlet, 1H): This is the hydroxyl proton (Hf). In DMSO, it often appears as a distinct signal that couples to its neighbor. In this case, it might appear as a doublet, and in turn, split the methine proton signal. However, a broad singlet is also common.
- δ 4.80 ppm (quartet, 1H): This signal is the methine proton (Hd). The quartet multiplicity confirms it is adjacent to a methyl group. The coupling constant ($J \approx 6.5$ Hz) must match the methyl doublet.
- δ 1.35 ppm (doublet, 3H): This upfield doublet corresponds to the three methyl protons (He). Its integration value of 3H and its doublet splitting ($J \approx 6.5$ Hz) provide conclusive evidence for the -CH(OH)CH₃ moiety and its connectivity.

The integration values of 1H : 2H : 2H : 1H : 1H : 3H perfectly match the number of protons in each unique environment, validating the overall assignment.

Conclusion

The ¹H NMR spectrum of **4-(1-Hydroxyethyl)benzoic acid** is a textbook example of how fundamental principles—chemical shift, spin-spin coupling, and integration—converge to provide an unambiguous structural fingerprint. Each signal tells a part of the molecule's story: the downfield singlets reveal the acidic protons, the pair of doublets paints a picture of the substituted aromatic ring, and the coupled quartet-doublet system confirms the identity and connectivity of the hydroxyethyl side chain. This guide has detailed the journey from theoretical prediction to the final interpreted spectrum, emphasizing the causality behind each experimental choice and analytical step. For researchers in drug discovery and development,

mastering this level of spectral interpretation is not just a skill but a necessity for ensuring the integrity and success of their scientific endeavors.

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